

# Application Note: Quantification of Amitriptylinoxide in Human Plasma using HPLC-MS/MS

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## Compound of Interest

Compound Name: Amitriptylinoxide

Cat. No.: B1666004

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## Abstract

This application note presents a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **amitriptylinoxide** in human plasma. **Amitriptylinoxide**, a metabolite of the tricyclic antidepressant amitriptyline, is quantified using a robust analytical approach suitable for pharmacokinetic studies and therapeutic drug monitoring research.<sup>[1]</sup> The method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase HPLC separation and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a reliable bioanalytical method for this specific metabolite.

## Introduction

Amitriptyline is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body. One of its metabolites is **amitriptylinoxide**, also known as amitriptyline N-oxide.<sup>[1]</sup> Accurate quantification of amitriptyline and its metabolites is crucial for understanding its pharmacokinetic profile, assessing patient compliance, and investigating potential drug-drug interactions. While numerous methods exist for the analysis of amitriptyline

and its primary active metabolite, nortriptyline, dedicated methods for **amitriptylinoxide** are less common.<sup>[2]</sup> This application note details a comprehensive HPLC-MS/MS protocol designed to provide the specificity and sensitivity required for the determination of **amitriptylinoxide** in a complex biological matrix like human plasma.

## Physicochemical Properties of Amitriptylinoxide

A clear understanding of the analyte's properties is fundamental for method development.

Property	Value	Reference
Chemical Formula	C <sub>20</sub> H <sub>23</sub> NO	[3]
Molecular Weight	293.40 g/mol	[3]
CAS Number	4317-14-0	[3]

## HPLC-MS Method Parameters

The following tables summarize the optimized parameters for the HPLC-MS/MS system. These parameters provide a robust starting point for method implementation and validation.

### Table 1: HPLC Parameters

Parameter	Condition
Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 5 minutes, hold for 2 min, return to initial conditions
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 $^{\circ}$ C
Autosampler Temperature	10 $^{\circ}$ C

**Table 2: Mass Spectrometry Parameters**

Parameter	Setting
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Capillary Voltage	3.5 kV
Source Temperature	150 $^{\circ}$ C
Desolvation Temperature	400 $^{\circ}$ C
Gas Flow	Manufacturer's recommendation
Analysis Mode	Multiple Reaction Monitoring (MRM)

**Table 3: MRM Transitions and MS Parameters**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Amitriptylinoxide	294.2	233.1	100	25
Amitriptyline-d6 (IS)	284.2	91.1	100	30

Note: The product ion for **amitriptylinoxide** is proposed based on the characteristic loss of N,N-dimethylhydroxylamine from the precursor ion. The internal standard (IS) parameters are based on commonly used deuterated analogs for amitriptyline analysis.

**Table 4: Method Performance Characteristics (Hypothetical)**

Parameter	Expected Range
Linearity ( $r^2$ )	> 0.995
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	85 - 115%
Recovery	> 80%

## Experimental Protocols

### Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve **amitriptylinoxide** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

- Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Amitriptyline-d6 in methanol.
- Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).

## Sample Preparation (Solid-Phase Extraction - SPE)

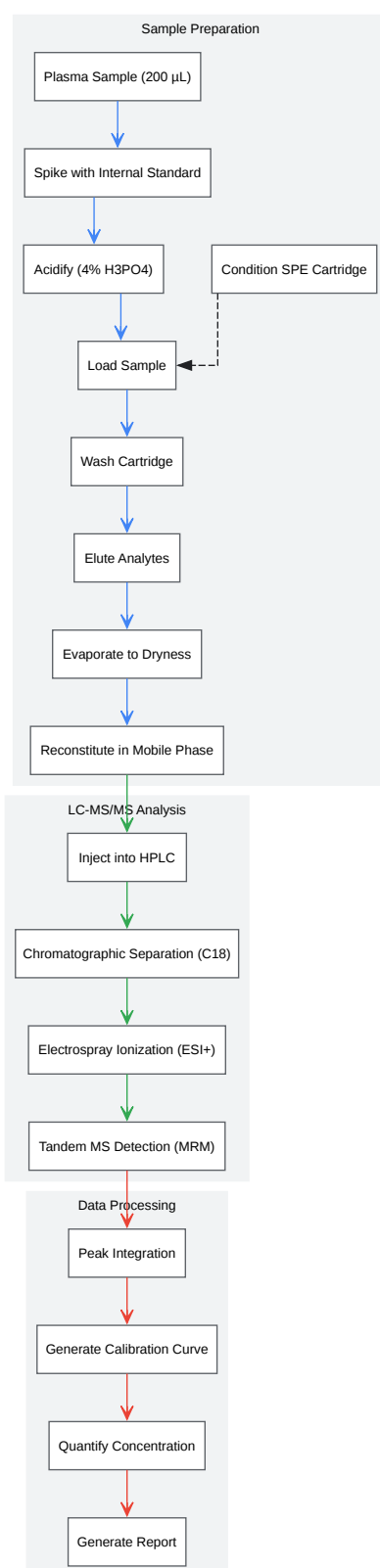
- Sample Pre-treatment: To 200  $\mu$ L of plasma sample, standard, or QC, add 20  $\mu$ L of the IS working solution and 500  $\mu$ L of 4% phosphoric acid. Vortex for 10 seconds.
- SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
- Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the dried residue in 100  $\mu$ L of the initial mobile phase (90% A: 10% B). Vortex to ensure complete dissolution.
- Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

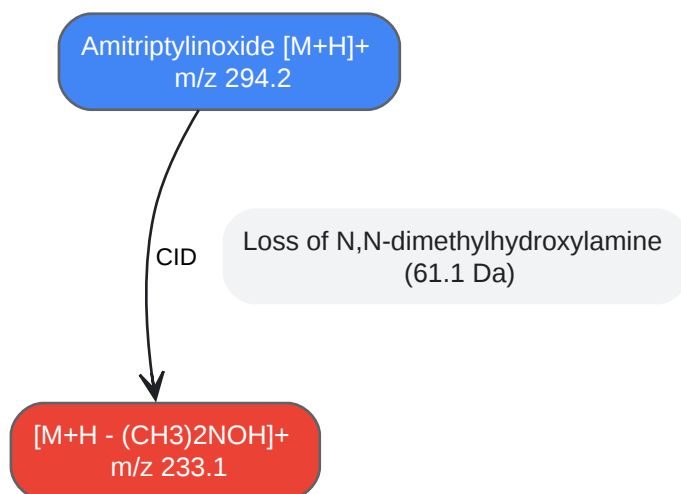
## Data Analysis and Quantification

- Data Acquisition: Acquire data using the MRM mode with the transitions specified in Table 3.
- Integration: Integrate the peak areas for **amitriptylinoxide** and the internal standard.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

- Quantification: Determine the concentration of **amitriptylinoxide** in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

## Workflow and Pathway Diagrams





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## References

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